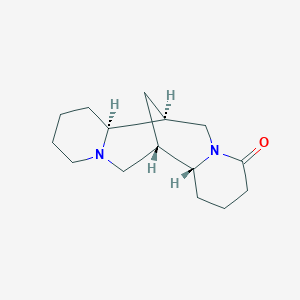

(+)-Lupanine

Description

Properties

IUPAC Name |

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIJIIVLEOETIQ-XDQVBPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023908 | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-90-3, 4356-43-8 | |

| Record name | (+)-Lupanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupanine d-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUPANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPANINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Lupanine: A Technical Guide to Natural Sources and Biosynthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: (+)-Lupanine is a tetracyclic quinolizidine (B1214090) alkaloid (QA) predominantly found in species of the legume family (Fabaceae), particularly within the genus Lupinus (lupins). These alkaloids are recognized for their role in plant defense against herbivores and pathogens. From a pharmacological perspective, QAs, including lupanine, have demonstrated a range of biological activities, such as anti-inflammatory, antiviral, and hypoglycemic effects, making them subjects of interest for drug discovery and development. This document provides a comprehensive overview of the natural sources of this compound and a detailed examination of its biosynthetic pathway, supported by quantitative data, experimental protocols, and pathway diagrams.

Natural Sources of this compound

This compound is one of the most abundant quinolizidine alkaloids in many "bitter" lupin species. Its distribution and concentration can vary significantly depending on the species, genotype, plant organ, and developmental stage.

The primary natural sources of this compound belong to the genus Lupinus. Species notable for their high lupanine content include Lupinus albus (white lupin), Lupinus angustifolius (narrow-leafed lupin), Lupinus mutabilis (Andean lupin), and various wild North American and Mexican lupins such as Lupinus montanus and Lupinus mexicanus.[1][2] While lupanine is often the major alkaloid, it co-occurs with a diverse profile of other QAs like sparteine (B1682161), 13α-hydroxylupanine, and angustifoline.[3][4] For instance, in a study of 367 L. albus accessions, lupanine was the dominant alkaloid, with its concentration accounting for a mean of 76.06% of the total alkaloid content.[4] Other genera in the Fabaceae family, such as Genista, Cytisus, and Sophora, are also known to produce quinolizidine alkaloids.[5][6]

The synthesis of these alkaloids primarily occurs in the aerial parts of the plant, specifically in the chloroplasts of leaf tissues, and they are subsequently transported via the phloem to other parts of the plant, including the seeds where they accumulate.[7][8][9]

Quantitative Data on this compound Content

The concentration of this compound in various lupin species is a critical factor for both their potential use in phytochemistry and their safe consumption as a food or feed source, which requires debittering processes.[10]

| Species | Plant Part | Lupanine Concentration (mg/g dry weight) | Reference(s) |

| Lupinus mexicanus | Seeds | 5.05 ± 0.37 | [2] |

| Lupinus montanus | Seeds | 1.65 ± 0.09 | [2] |

| Lupinus montanus | Plantlets (1st leaf) | ~13.5 | [1] |

| Lupinus exaltatus | Seeds | 1.47 ± 0.27 | [2] |

| Lupinus albus | Seeds | 17.8 - 924 (mg/kg) | [11] |

| Lupinus angustifolius | Seeds | Major QA present | [3][12] |

| Lupinus stipulatus | Seeds | 0.10 ± 0.002 | [2] |

Note: Concentrations can vary widely based on genetic and environmental factors.

Biosynthesis Pathway of this compound

The biosynthesis of all quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions that construct the characteristic tetracyclic ring system. While the initial steps are well-characterized, some of the later steps leading to the diverse array of QA structures are still under investigation.[5][13] The entire pathway begins in the chloroplasts.[7][9]

The key steps in the biosynthesis of the lupanine skeleton are:

-

Decarboxylation of L-Lysine: The pathway is initiated by the enzyme lysine decarboxylase (LDC) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the removal of a carboxyl group from L-lysine to form the diamine cadaverine (B124047) .[5][7][14] This is considered the first committed step in QA biosynthesis.

-

Oxidative Deamination of Cadaverine: Cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO) .[1][13] This enzyme converts one of the primary amino groups of cadaverine into an aldehyde, yielding 5-aminopentanal (B1222117) .

-

Spontaneous Cyclization: 5-aminopentanal spontaneously cyclizes through an intramolecular Schiff base formation to produce Δ¹-piperideine .[1][13] This intermediate is a crucial building block for all quinolizidine alkaloids.

-

Formation of the Tetracyclic Skeleton: The precise mechanism for the assembly of three Δ¹-piperideine units (derived from three molecules of L-lysine) into the tetracyclic structure of lupanine is complex and not fully elucidated.[15] The prevailing hypothesis suggests a series of aldol-type condensations and cyclizations. It is proposed that a di-iminium cation intermediate is formed, which then undergoes further reactions to yield the core structures of sparteine and lupanine.[5][13] Lupanine is often formed from (−)-sparteine.[5] Subsequent tailoring reactions, such as hydroxylations and esterifications catalyzed by enzymes like acyltransferases, lead to the vast diversity of QAs found in nature.[1][9]

Caption: Biosynthetic pathway of this compound from L-Lysine.

Experimental Protocols

Protocol 1: Extraction and Isolation of Lupanine from Lupinus Seeds

This protocol outlines a general method for the extraction and isolation of lupanine from lupin seeds, which can be adapted based on the specific equipment and scale of the experiment.[16][17]

1. Materials and Reagents:

-

Dry, ground Lupinus albus seeds

-

Deionized water

-

Aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (e.g., 5 N)

-

Diethyl ether or dichloromethane (B109758)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Celite® or other filter aid

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

2. Procedure:

-

Maceration and Extraction:

-

Mix 100 g of ground lupin seed meal with 900 mL of deionized water in a large beaker or flask.

-

Stir the mixture for several hours (or overnight) at room temperature to allow the alkaloids to leach into the aqueous phase.

-

Alternatively, for enhanced extraction, heat the mixture in a water bath at 80-100°C for 15-22 hours under reflux.[16]

-

-

Filtration:

-

Filter the aqueous extract through a layer of Celite® to remove the solid seed material.

-

Wash the filter cake with a small amount of water to ensure complete recovery of the extract.

-

-

Basification:

-

Transfer the clear filtrate to a large beaker.

-

Slowly add the aqueous alkaline solution (e.g., KOH) while stirring until the pH of the solution is greater than 12. This converts the alkaloid salts into their free base form, which is soluble in organic solvents.

-

-

Liquid-Liquid Extraction:

-

Transfer the basified aqueous solution to a separatory funnel.

-

Add an equal volume of diethyl ether or dichloromethane and shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Allow the layers to separate. The organic phase containing the lupanine will be the top layer if using diethyl ether, and the bottom layer if using dichloromethane.

-

Collect the organic phase. Repeat the extraction of the aqueous phase two more times with fresh organic solvent to maximize recovery.

-

-

Drying and Concentration:

-

Combine the organic extracts and dry over anhydrous sodium sulfate for 30 minutes to remove residual water.

-

Filter off the sodium sulfate.

-

Concentrate the organic extract using a rotary evaporator under reduced pressure to yield a crude alkaloid residue.

-

-

Purification (Optional):

-

The crude lupanine can be further purified by column chromatography on silica (B1680970) gel or by crystallization.[16]

-

For crystallization, the concentrated extract can be cooled, and seeding with a small crystal of pure lupanine can induce crystallization.[17]

-

Protocol 2: Quantitative Analysis of Lupanine by UPLC-MS/MS

This protocol provides a methodology for the accurate quantification of lupanine in lupin-derived samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[12]

1. Materials and Reagents:

-

Crude alkaloid extract (from Protocol 1) or finely ground lupin flour

-

Extraction solvent: 0.1 M HCl

-

Lupanine analytical standard

-

Acetonitrile (ACN) and water (LC-MS grade)

-

Formic acid

-

Syringe filters (0.22 µm)

-

UPLC-MS/MS system equipped with an electrospray ionization (ESI) source

2. Sample Preparation:

-

Weigh 1 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of 0.1 M HCl.

-

Vortex for 1 minute and then sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant. Dilute an aliquot of the supernatant with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid) to a concentration within the calibration range.

-

Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

3. UPLC-MS/MS Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% B to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

Ionization Mode: ESI positive.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor ion and product ion transitions for lupanine must be determined (e.g., for lupanine [M+H]⁺, precursor ion m/z 249.2).

4. Quantification:

-

Prepare a series of calibration standards of lupanine in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of lupanine in the samples by interpolating their peak areas from the calibration curve.

Caption: Experimental workflow for lupanine extraction and quantification.

References

- 1. mdpi.com [mdpi.com]

- 2. redalyc.org [redalyc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 6. Lupanine-Biological Source It is obtained from the herb of Genista tinctoria L. (Fabaceae) (Dyer’s Broom) [epharmacognosy.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 14. Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine - Google Patents [patents.google.com]

- 17. PL179705B1 - Method of obtaining alkaloids, especially lupinine, from plants containing alkaloids - Google Patents [patents.google.com]

Biological Activity of (+)-Lupanine in Plant Defense: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lupanine, a prominent quinolizidine (B1214090) alkaloid found predominantly in species of the Lupinus genus, plays a crucial role in the chemical defense mechanisms of these plants against a broad spectrum of herbivores and pathogenic microorganisms. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, the signaling pathways that regulate its biosynthesis, and standardized protocols for its evaluation. Quantitative data on its concentration in various lupin species and its efficacy against specific pests and pathogens are presented. This document is intended to serve as a valuable resource for researchers in phytochemistry, chemical ecology, and for professionals involved in the development of natural product-based pesticides and pharmaceuticals.

Introduction

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these are alkaloids, a diverse group of nitrogen-containing secondary metabolites with potent biological activities. Quinolizidine alkaloids (QAs), characteristic of the legume tribe Genisteae, and particularly the genus Lupinus, are a significant class of such defensive compounds. This compound is often the most abundant QA in many lupin species and is a key contributor to their defense.[1] Understanding the biological activity of this compound is not only fundamental to plant science but also holds potential for applications in agriculture and medicine.

Quantitative Data on this compound

The concentration of this compound varies significantly among different Lupinus species and even between different tissues within the same plant. This variation is influenced by genetic factors, developmental stage, and environmental conditions.

Table 1: Concentration of this compound in Various Lupinus Species

| Lupinus Species | Plant Part | This compound Concentration (mg/kg dry weight) | Reference(s) |

| Lupinus albus | Seeds | 2500 - 5200 | [2] |

| Lupinus albus | Leaves | 1000 - 4000 | [3] |

| Lupinus angustifolius | Seeds | 6500 - 7500 | [1] |

| Lupinus angustifolius | Aerial Parts | 23550 (23.55% of total alkaloids) | [4] |

| Lupinus mutabilis | Seeds | 25000 - 52000 (average 77.2% of total alkaloids) | [2] |

| Lupinus luteus | Seeds | Lower concentrations than L. albus | [5] |

| Lupinus polyphyllus | Leaves | High concentrations | [6] |

Table 2: Efficacy of this compound and Lupanine-Containing Extracts Against Pests and Pathogens

| Target Organism | Type | Efficacy Metric | Value | Reference(s) |

| Spodoptera frugiperda | Insect (Lepidoptera) | LD50 (of L. aschenbornii extract with high lupanine content) | Lower than extracts with less lupanine | [7][8] |

| Aphids | Insect (Hemiptera) | Antifeedant/Toxic | High impact on survival | [9] |

| Fusarium oxysporum | Fungus | Mycelial Growth Inhibition (at 450 ppm) | 15.8% | [10] |

| Fusarium oxysporum | Fungus | IC50 | 28.5 µM - 417.5 µM (for lupanine-type alkaloids) | [11] |

| Gram-positive bacteria | Bacteria | Antimicrobial | Active | [12] |

| Gram-negative bacteria | Bacteria | Antimicrobial | Active | [12] |

Mechanisms of Action in Plant Defense

This compound confers protection to the plant through multiple modes of action, primarily targeting the nervous system of insects and inhibiting the growth of microbial pathogens.

Insecticidal and Antifeedant Activity

The primary insecticidal mechanism of quinolizidine alkaloids, including lupanine, is believed to be the disruption of synaptic transmission in the insect's central nervous system.[13][14]

-

Acetylcholinesterase (AChE) Inhibition: Lupanine and its structural analogs, such as lupinine, are thought to act as inhibitors of acetylcholinesterase (AChE).[15][16][17] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, lupanine causes an accumulation of acetylcholine, leading to continuous stimulation of nerve cells, resulting in paralysis and death of the insect.[13]

-

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Some studies suggest that QAs can also act as antagonists at nicotinic acetylcholine receptors (nAChRs), further disrupting normal nerve function.[18]

-

Antifeedant Properties: The bitter taste of lupanine acts as a feeding deterrent for many insects, reducing the amount of plant tissue consumed.[9]

Antimicrobial Activity

This compound and extracts containing it have demonstrated activity against a range of phytopathogenic fungi and bacteria.[6][12]

-

Fungal Growth Inhibition: Lupanine has been shown to inhibit the mycelial growth and spore germination of various fungi, including species of Fusarium.[10][11] The exact mechanism is not fully elucidated but may involve the disruption of cell membrane integrity or interference with essential metabolic pathways.

-

Antibacterial Effects: Extracts rich in lupanine have shown efficacy against both Gram-positive and Gram-negative bacteria.[12] The mechanism may be similar to that of other lupin-derived antimicrobial compounds, which have been found to disrupt bacterial cell membranes.

Signaling Pathways for Lupanine-Mediated Defense

The biosynthesis and accumulation of this compound are tightly regulated by the plant's defense signaling networks, primarily involving the phytohormones jasmonic acid (JA) and, to a lesser extent, salicylic (B10762653) acid (SA).

Jasmonic Acid (JA) Signaling Pathway

Herbivory or mechanical wounding triggers the jasmonic acid signaling cascade, which is a key regulator of the synthesis of many defensive secondary metabolites, including quinolizidine alkaloids.[19]

-

Signal Perception: Damage to plant cells leads to the release of elicitors.

-

JA Biosynthesis: This triggers the synthesis of jasmonic acid from α-linolenic acid in the chloroplasts and peroxisomes.

-

Signal Transduction: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile), which binds to its receptor, COI1.

-

Derepression of Transcription: The COI1-JA-Ile complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome.

-

Gene Activation: The degradation of JAZ proteins releases transcription factors (e.g., MYC2), which then activate the expression of JA-responsive genes, including those encoding key enzymes in the lupanine biosynthesis pathway, such as lysine (B10760008) decarboxylase (LDC).

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Extraction and Quantification of this compound

A common method for the extraction and quantification of lupanine from plant material involves solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS).

Protocol: Lupanine Extraction and GC-MS Analysis

-

Sample Preparation: Lyophilize and grind plant tissue to a fine powder.

-

Extraction: a. Weigh 100 mg of powdered tissue into a centrifuge tube. b. Add 5 ml of 0.5 M HCl. c. Vortex thoroughly and sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

-

Purification: a. Adjust the pH of the pooled supernatant to 12 with 5 M NaOH. b. Apply the solution to a pre-conditioned solid-phase extraction column (e.g., Extrelut). c. Elute the alkaloids with 15 ml of dichloromethane. d. Evaporate the solvent to dryness under a stream of nitrogen.

-

Quantification: a. Re-dissolve the dried extract in a known volume of methanol (B129727) (e.g., 1 ml). b. Analyze a 1 µl aliquot by GC-MS. c. Use a standard curve of purified this compound to quantify its concentration in the sample.

Insect Feeding Bioassay (Two-Choice Assay)

This assay determines the antifeedant properties of this compound.

Protocol: Two-Choice Leaf Disc Assay

-

Insect Rearing: Use a generalist herbivore like Spodoptera frugiperda (fall armyworm), reared on an artificial diet. Use third-instar larvae for the assay.

-

Leaf Disc Preparation: a. Use leaf discs from a palatable plant (e.g., cabbage, lettuce). b. Prepare a series of concentrations of this compound in a suitable solvent (e.g., 5% ethanol). c. Apply the lupanine solutions to one set of leaf discs (treatment) and the solvent alone to another set (control). Allow the solvent to evaporate completely.

-

Assay Setup: a. In a Petri dish lined with moist filter paper, place one treatment disc and one control disc. b. Introduce one pre-weighed, starved (for 4 hours) larva into the center of the dish. c. Prepare at least 20 replicates for each concentration.

-

Data Collection and Analysis: a. After 24 hours, remove the larva and measure the area of each leaf disc consumed using an image analysis software. b. Calculate a feeding preference index (PI) for each replicate: PI = (C - T) / (C + T), where C is the area of control disc consumed and T is the area of treated disc consumed. c. Analyze the PI values using appropriate statistical tests (e.g., t-test against a theoretical mean of 0) to determine if there is a significant feeding deterrence at each concentration.

Fungal Growth Inhibition Assay (Poisoned Food Technique)

This method assesses the antifungal activity of this compound.[20][21][22][23]

Protocol: Poisoned Food Assay

-

Fungal Culture: Use a common phytopathogenic fungus such as Fusarium oxysporum, maintained on Potato Dextrose Agar (PDA).

-

Medium Preparation: a. Prepare sterile PDA medium and cool it to about 45-50°C. b. Prepare a stock solution of this compound in a solvent that can be incorporated into the aqueous medium (e.g., DMSO, ensuring the final concentration in the medium is not inhibitory to the fungus). c. Add the lupanine stock solution to the molten PDA to achieve a range of final concentrations (e.g., 50, 100, 200, 400 ppm). Also prepare a control plate with the solvent alone. d. Pour the "poisoned" and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation: a. From a 7-day-old culture of the fungus, take a 5 mm diameter mycelial plug from the edge of the colony. b. Place the plug, mycelium-side down, in the center of each test and control plate.

-

Incubation and Measurement: a. Incubate the plates at 25°C in the dark. b. Measure the diameter of the fungal colony in two perpendicular directions daily for 7 days, or until the control plate is fully covered.

-

Data Analysis: a. Calculate the percentage of mycelial growth inhibition (MGI) for each concentration at each time point: MGI (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate. b. Determine the EC50 (effective concentration causing 50% inhibition) value by plotting the MGI against the logarithm of the lupanine concentration.

Conclusion and Future Directions

This compound is a potent chemical defense agent in Lupinus species, exhibiting significant insecticidal, antifeedant, and antimicrobial properties. Its biosynthesis is intricately linked to the jasmonic acid signaling pathway, a cornerstone of plant defense against herbivores. The methodologies outlined in this guide provide a framework for the consistent and reliable study of lupanine's biological activities.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound in a wider range of insect pests and microbial pathogens.

-

Investigating the potential synergistic or antagonistic effects of this compound with other quinolizidine alkaloids present in lupins.

-

Exploring the genetic regulation of lupanine biosynthesis to potentially engineer crop plants with enhanced resistance.

-

Further assessing the toxicological profile of this compound to evaluate its safety and potential as a lead compound for the development of novel biopesticides.

This in-depth understanding of this compound's role in plant defense will continue to inform strategies for sustainable agriculture and the discovery of new bioactive compounds.

References

- 1. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profile and Content of Residual Alkaloids in Ten Ecotypes of Lupinus mutabilis Sweet after Aqueous Debittering Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Rapid Food-Preference Assay in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. | MDPI [mdpi.com]

- 6. Quinolizidine-Based Variations and Antifungal Activity of Eight Lupinus Species Grown under Greenhouse Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Herbivore defence compounds occur in pollen and reduce bumblebee colony fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Antifungal activity against Fusarium oxysporum of quinolizidines isolated from three controlled-growth Genisteae plants: structure–activity relationship implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. savemyexams.com [savemyexams.com]

- 14. Identification of cholinergic synaptic transmission in the insect nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of (+)-Lupanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupanine is a tetracyclic quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus (lupins). As a prominent member of this class of natural products, the elucidation of its complex structure and the determination of its absolute stereochemistry have been pivotal in the fields of natural product chemistry and stereochemistry. This technical guide provides a comprehensive overview of the key experimental data and methodologies that have been instrumental in establishing the definitive structure and stereochemistry of this compound.

Structural Elucidation: A Multi-faceted Approach

The determination of the intricate tetracyclic framework of this compound was achieved through a combination of classical chemical degradation methods and modern spectroscopic techniques.

Spectroscopic Analysis

Spectroscopy provides a non-destructive means to probe the molecular structure of this compound, revealing key functional groups and the connectivity of its carbon and hydrogen atoms.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for delineating the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H10eq | 4.49 | dt | 13.29, 2.3 |

Note: The signal for the H10eq proton is particularly deshielded due to the inductive effect of the adjacent nitrogen atom and the anisotropic effect of the carbonyl group, making it a characteristic peak for lupanine identification.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 58.6 |

| C3 | 25.1 |

| C4 | 20.3 |

| C5 | 28.1 |

| C6 | 58.6 |

| C7 | 48.9 |

| C8 | 25.1 |

| C9 | 33.7 |

| C10 | 48.9 |

| C11 | 67.8 |

| C12 | 26.7 |

| C13 | 25.1 |

| C14 | 33.7 |

| C15 | 35.0 |

| C17 | 52.4 |

| C=O | 170.2 |

1.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and identifying structural motifs.[2]

Table 3: Key Mass Spectrometry Fragmentation Data for Lupanine

| m/z | Interpretation |

| 248 | Molecular ion [M]⁺ |

| 247 | [M-H]⁺ |

| 151 | Fragment resulting from cleavage of C7-C17 and C9-C11 bonds |

| 149 | Further fragmentation of the m/z 151 ion |

| 136 | Characteristic fragment of the quinolizidine skeleton |

| 98 | Piperidine ring fragment |

1.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Table 4: Infrared (IR) Absorption Data for Lupanine

| Wavenumber (cm⁻¹) | Assignment |

| ~2940 | C-H stretching (alkane) |

| ~2800 | C-H stretching (trans-quinolizidine) |

| ~1625 | C=O stretching (amide) |

Chemical Degradation

Historically, chemical degradation was a cornerstone in the structure elucidation of alkaloids. For lupanine, these methods were crucial in breaking down the complex tetracyclic system into smaller, identifiable fragments.

References

- 1. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicology and Safety Profile of (+)-Lupanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lupanine, a quinolizidine (B1214090) alkaloid found predominantly in species of the Lupinus genus, has garnered interest for its various biological activities. As with any compound intended for potential therapeutic development or extensive study, a thorough understanding of its toxicological and safety profile is paramount. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of this compound, including data on acute, sub-chronic, and chronic toxicity, genotoxicity, and reproductive toxicity. Detailed experimental protocols for key toxicological assays are provided, and the proposed mechanism of action involving cholinergic pathways is illustrated. All quantitative data is summarized for clarity and comparative analysis.

Acute Toxicity

This compound exhibits moderate acute toxicity following oral and intraperitoneal administration in animal models. The primary signs of acute toxicity are neurological, including tremors, convulsions, and respiratory distress, which are consistent with its anticholinergic activity.[1][2]

Quantitative Acute Toxicity Data

The following table summarizes the reported median lethal dose (LD50) values for this compound in various animal models and routes of administration.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 1464 | [3] |

| Rat | Intraperitoneal | 177 | [3] |

| Mouse | Oral | 410 | [4] |

Table 1: Acute Toxicity (LD50) of this compound

Experimental Protocol: Acute Oral Toxicity (LD50) Determination (Representative)

This protocol is based on the OECD 425 guideline (Up-and-Down Procedure) and is representative of the methodology used to determine the oral LD50 of a test substance like this compound.

Methodology Details:

-

Test Animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old.

-

Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and access to standard chow and water ad libitum, except for a brief fasting period before dosing.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

-

Fasting: Food is withheld for 3-4 hours before administration of the test substance. Water is available throughout.

-

Vehicle: this compound is dissolved or suspended in a suitable vehicle, typically water or a 0.5% aqueous solution of methylcellulose.

-

Dose Administration: The calculated dose of the test substance is administered orally by gavage using a stomach tube. The volume administered is typically 1-2 mL/100 g body weight.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is calculated using a validated statistical method, such as the Maximum Likelihood Method.

Sub-chronic and Chronic Toxicity

Data on the dedicated long-term toxicity of isolated this compound is limited. However, studies on lupin alkaloid mixtures, where lupanine is a major component, provide some insights.

A 90-day feeding study in Sprague-Dawley rats with lupin flour spiked with lupin alkaloids (lupanine being a significant component) at dietary concentrations of 250, 1050, or 5050 mg/kg diet was conducted.[1] The No-Observed-Adverse-Effect Level (NOAEL) from studies on lupin alkaloid mixtures in rats has been reported to be in the range of 90-105 mg/kg body weight/day.[5]

Key Findings from Sub-chronic Studies

| Study Duration | Species | Key Findings at High Doses | NOAEL (mg/kg bw/day) | Reference |

| 90 days | Rat | Dose-related reduction in red blood cell count and hematocrit. Altered foci of liver parenchymal cells. | 90-105 (for alkaloid mixture) | [1][5] |

Table 2: Summary of Sub-chronic Toxicity Findings for Lupin Alkaloid Mixtures containing Lupanine.

Experimental Protocol: 90-Day Oral Toxicity Study (Representative)

This protocol is based on the OECD 408 guideline for repeated dose 90-day oral toxicity studies in rodents.

Methodology Details:

-

Test Animals: Young, healthy rodents (e.g., Sprague-Dawley rats), with both sexes represented (typically 10-20 animals per sex per group).

-

Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group receiving the vehicle only. Dose selection is based on acute toxicity data.

-

Administration: The test substance is administered daily, seven days a week, for 90 days, typically via oral gavage or mixed in the diet.

-

Observations:

-

Clinical: Daily observation for signs of toxicity and mortality.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at specified intervals (e.g., prior to termination) for analysis of hematological and biochemical parameters.

-

Ophthalmology: Examinations are performed before the start of the study and at termination.

-

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Genotoxicity

Studies on the genotoxic potential of this compound and alkaloid extracts rich in lupanine have generally shown a lack of mutagenic and clastogenic activity.

Summary of Genotoxicity Data

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without S9 | Negative | [4][6] |

| In vitro Micronucleus Assay | Mammalian Cells | Not specified | Negative | [1] |

| In vivo Micronucleus Assay | Mouse Bone Marrow | N/A | Negative | [6] |

Table 3: Genotoxicity Profile of this compound and Related Extracts.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Representative)

This protocol is based on the OECD 471 guideline.

Methodology Details:

-

Tester Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) are used to detect different types of mutations.

-

Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Procedure (Plate Incorporation):

-

The test substance, bacterial tester strain, and (if required) S9 mix are combined in molten top agar.

-

The mixture is poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.

Experimental Protocol: In Vivo Micronucleus Assay (Representative)

This protocol is based on the OECD 474 guideline.

Methodology Details:

-

Test Animals: Typically, young adult mice of a standard strain.

-

Dose Administration: The test substance is administered, usually twice, 24 hours apart, by a relevant route (e.g., oral gavage or intraperitoneal injection).

-

Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.

-

Slide Preparation and Staining: Bone marrow smears are prepared on microscope slides and stained (e.g., with Giemsa) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

-

Scoring: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated as a measure of cytotoxicity.

-

Evaluation: A significant, dose-related increase in the frequency of MN-PCEs in treated animals compared to the control group indicates a genotoxic effect.

Reproductive and Developmental Toxicity

Mechanism of Action: Cholinergic System Modulation

The toxicological effects of this compound are primarily attributed to its interaction with the cholinergic nervous system. It acts as an antagonist at both nicotinic and muscarinic acetylcholine (B1216132) receptors, leading to anticholinergic effects.[2]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of nicotinic and muscarinic acetylcholine receptors, which are modulated by this compound.

References

An In-Depth Technical Guide to the Biological Mechanisms of (+)-Lupanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lupanine is a tetracyclic quinolizidine (B1214090) alkaloid found predominantly in species of the Lupinus (lupin) genus. While historically recognized for its toxic properties in livestock, recent research has unveiled a range of pharmacological activities, pointing to its potential as a bioactive compound for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in biological systems. It focuses primarily on its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), a key element of its neuroprotective effects, and also discusses its influence on other physiological pathways, including insulin (B600854) secretion and anthelmintic activity. Due to a notable lack of quantitative pharmacological data in publicly accessible literature, this guide also serves as a methodological handbook, presenting detailed experimental protocols and workflows for researchers aiming to characterize the binding and functional profile of this compound or similar novel compounds.

Introduction to this compound

This compound belongs to the quinolizidine alkaloid family, which are synthesized by plants as a defense mechanism against herbivores.[1] While several alkaloids of this class, such as sparteine (B1682161) and cytisine (B100878), have been studied for their pharmacological properties, lupanine is gaining interest for its distinct biological profile.[2] Emerging evidence suggests that this compound may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases like Alzheimer's.[3] Furthermore, studies have identified its modulatory effects on pancreatic β-cells and its activity against certain parasites, indicating a multi-target profile that warrants further investigation.[4][5]

Core Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The most compelling evidence for the mechanism of this compound in the central nervous system points towards its interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for fast synaptic transmission and are implicated in cognitive processes, learning, and memory.

Neuroprotection Against Amyloid-β Toxicity

In cellular models of Alzheimer's disease, this compound has demonstrated a significant neuroprotective effect against the toxicity induced by soluble amyloid-β (Aβ) oligomers.[3] Studies using PC12 cells and hippocampal neurons showed that co-incubation with this compound (at a concentration of 0.03 µM) prevented Aβ-induced cell death by 57-64%.[3][6] This protective effect is attributed to the activation of nAChRs.

Crucially, the neuroprotective action of this compound was completely blocked by the presence of α-bungarotoxin, a potent and selective antagonist of the α7 nAChR subtype.[3][6] This strongly suggests that this compound's neuroprotective signaling is mediated, at least in part, through the activation of α7 nAChRs. Activation of these receptors is known to trigger downstream pro-survival pathways, such as the PI3K/Akt pathway, which can counteract the apoptotic cascade initiated by Aβ oligomers.[3][7] Furthermore, lupanine was observed to increase the frequency of spontaneous calcium transients in hippocampal neurons, indicating an enhancement of synaptic activity which is often dysregulated in early Alzheimer's disease.[3]

Signaling Pathway

The proposed signaling cascade initiated by this compound at the α7 nAChR is visualized below. Binding of the agonist leads to channel opening, subsequent cation influx (primarily Na⁺ and Ca²⁺), and membrane depolarization. The resulting increase in intracellular calcium acts as a second messenger, activating downstream kinases like Akt, which in turn promotes cell survival and inhibits apoptotic pathways.

Quantitative Pharmacological Data

To provide a framework for the type of data required for a complete mechanistic understanding, the following tables summarize the binding affinities and functional potencies for several standard nAChR ligands across key receptor subtypes.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Standard nAChR Ligands

Data represents mean values compiled from various sources and should be considered illustrative.

| Compound | α4β2 | α7 | α3β4 | α1β1γδ (Muscle) |

| Nicotine (B1678760) | 16.1 | 2110 | 520 | 2090 |

| Varenicline (B1221332) | 0.4 | 125 | 86 | 8200 |

| Cytisine | 2.0 | 5890 | 480 | 492 |

| Epibatidine | ~0.05 | ~15 | ~1 | ~1000 |

Table 2: Comparative Functional Potencies (EC₅₀, µM) of Standard nAChR Agonists

EC₅₀ values represent the concentration required for half-maximal activation, determined via electrophysiology.

| Compound | α4β2 (High Affinity) | α7 | α3β4 |

| Nicotine | 0.25 | ~10 | ~30 |

| Varenicline | 1.4 | >100 (Partial Agonist) | ~2 (Full Agonist) |

| Cytisine | 2.0 | >100 (Partial Agonist) | ~15 (Partial Agonist) |

| Acetylcholine | 6.16 | 98.71 | 29.50 |

Other Biological Activities

Beyond its effects on nAChRs, this compound interacts with other targets, highlighting its diverse pharmacological profile.

-

Modulation of Insulin Secretion: Lupanine potentiates glucose-stimulated insulin release from pancreatic β-cells.[4][13] This action is mediated by the direct, partial inhibition of ATP-dependent potassium (K-ATP) channels.[4][14] By partially closing these channels, lupanine facilitates membrane depolarization, which in turn enhances the frequency of Ca²⁺ action potentials and subsequent insulin exocytosis in the presence of high glucose.[13][15][16]

-

Anthelmintic Activity: Extracts from lupin seeds containing lupanine have demonstrated anthelmintic properties against parasitic nematodes.[5][17][18] Electrophysiological assays on recombinant nematode acetylcholine receptors suggest an antagonistic mode of action for lupin alkaloids at these targets, leading to paralysis of the parasite.[17][19]

Methodologies for Pharmacological Characterization

To address the existing data gap for this compound and to guide future research, this section provides detailed, representative protocols for the key experiments required to define its mechanism of action at nAChRs.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

Experimental Workflow Diagram

Detailed Protocol:

-

Membrane Preparation:

-

Harvest HEK-293 cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7, or α3β4) or dissect relevant brain regions (e.g., cortex, hippocampus).

-

Homogenize the cells or tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step twice.

-

After the final wash, resuspend the membrane pellet to a protein concentration of 0.5-1.0 mg/mL. Store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: 50 µL membrane prep, 50 µL radioligand (e.g., [³H]-Epibatidine at a final concentration near its Kₑ), and 50 µL assay buffer.

-

Non-specific Binding: 50 µL membrane prep, 50 µL radioligand, and 50 µL of a high concentration of a non-labeled competitor (e.g., 100 µM Nicotine).

-

Competition: 50 µL membrane prep, 50 µL radioligand, and 50 µL of the desired concentration of this compound.

-

-

Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in buffer) using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific CPM from total CPM.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the functional activity (agonist, antagonist, or modulator) of a compound by recording ion currents through receptors expressed in Xenopus laevis oocytes. It is used to determine potency (EC₅₀) and efficacy.

Experimental Workflow Diagram

Detailed Protocol:

-

Oocyte Preparation and Injection:

-

Surgically harvest ovarian lobes from a mature female Xenopus laevis.

-

Treat lobes with collagenase to defolliculate and isolate individual stage V-VI oocytes.

-

Inject oocytes with a solution containing cRNA encoding the desired α and β nAChR subunits.

-

Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression on the plasma membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

-

Impale the oocyte with two glass microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.

-

Using a voltage-clamp amplifier, hold the oocyte's membrane potential at a constant value, typically between -60 mV and -80 mV.

-

-

Compound Application and Data Acquisition:

-

To test for agonist activity, switch the perfusion solution to one containing increasing concentrations of this compound and record any inward currents.

-

To test for antagonist activity, first establish a baseline response by applying a fixed concentration of acetylcholine (ACh) (e.g., its EC₅₀). Then, co-perfuse the same ACh concentration with increasing concentrations of this compound and measure the inhibition of the ACh-evoked current.

-

Record currents using data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response at each compound concentration.

-

Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., ACh).

-

Plot the normalized response versus the log concentration of this compound and fit with the Hill equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the Hill slope.

-

Efficacy is determined by comparing the maximal response of this compound to that of a full agonist.

-

Conclusion

This compound is a multifaceted quinolizidine alkaloid with clear evidence of biological activity. Its most promising therapeutic potential in the context of neurological disorders appears to stem from its interaction with α7 nicotinic acetylcholine receptors, where it confers protection against amyloid-β-induced neurotoxicity. However, a significant lack of quantitative pharmacological data currently limits a full understanding of its mechanism and its potential for drug development. The compound's additional activities, including the modulation of K-ATP channels and its effects on invertebrate acetylcholine receptors, underscore a complex pharmacological profile that requires further elucidation.

This technical guide serves as both a summary of the current knowledge and a call to action. By utilizing the detailed, state-of-the-art methodologies presented herein—including radioligand binding assays and electrophysiological recordings—researchers are equipped to systematically investigate and quantify the interaction of this compound with its biological targets. Such studies are critical to validate its mechanism of action, determine its selectivity and potency, and ultimately unlock its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 17 Oxo Sparteine and Lupanine, Obtained from Cytisus scoparius, Exert a Neuroprotection against Soluble Oligomers of Amyloid-β Toxicity by Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Lupin (Lupinus spp.) seeds exert anthelmintic activity associated with their alkaloid content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic receptor stimulation protects neurons against beta-amyloid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The contribution of α4β2 and non-α4β2 nicotinic acetylcholine receptors to the discriminative stimulus effects of nicotine and varenicline in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. KATP Channels and the Metabolic Regulation of Insulin Secretion in Health and Disease: The 2022 Banting Medal for Scientific Achievement Award Lecture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

An In-depth Technical Guide to the In Vitro and In Vivo Effects of (+)-Lupanine

This technical guide provides a comprehensive overview of the pharmacological effects of (+)-Lupanine, a quinolizidine (B1214090) alkaloid found in lupin species. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings from various in vitro and in vivo studies. It details the experimental protocols used to evaluate its therapeutic potential, presents quantitative data in a structured format, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, focusing on its antidiabetic properties and acute toxicity.

Table 1: In Vitro Effects of this compound on Insulin (B600854) Secretion and KATP Channels

| Parameter | Cell Line/System | Condition | This compound Concentration | Observed Effect | Citation(s) |

| Insulin Secretion | Murine Islets | 15 mmol/L Glucose | 0.5 mmol/L | ~140% increase in insulin secretion | [1] |

| Isolated Rat Islets | 8.3 and 16.7 mM Glucose | 0.05, 0.5, and 1.0 mM | Enhanced insulin secretion | [2] | |

| Murine Islets | 8 mmol/L Glucose | 0.05 and 0.5 mmol/L | No significant effect | [1] | |

| Ins-1 mRNA Expression | INS-1E cells | 16.7 mmol/L Glucose | 0.5 mmol/L | ~25% increase in Ins-1 mRNA levels | [1] |

| KATP Channel Current | Isolated Islet Cells | Whole-cell patch clamp | 0.5 mmol/L | Current reduced from 123 ± 14 pA to 73 ± 12 pA | [3] |

| Isolated Islet Cells | Whole-cell patch clamp | 1 mmol/L | Current reduced from 176 ± 42 pA to 84 ± 27 pA | [3] |

Table 2: In Vivo Effects of this compound on Glucose Homeostasis

| Animal Model | Parameter | Treatment | Outcome | Citation(s) |

| STZ-diabetic rats | Oral Glucose Tolerance Test (OGTT) | 20 mg/kg BW this compound | Significantly improved glycemic control | [1] |

| Non-diabetic rats | Blood Glucose | 20 mg/kg BW this compound | Did not induce hypoglycemia | [1] |

Table 3: Acute Toxicity Data for this compound

| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Symptoms | Citation(s) |

| Rat (Wistar) | Oral | 1464 mg/kg | Tremor, convulsions, cyanosis, collapse | [4][5] |

| Rat | Intraperitoneal (IP) | 177 mg/kg | - | [4] |

| Mouse (EOPS Swiss) | Oral | 410 mg/kg | Tremors, tonic-clonic seizures, respiratory paralysis | [5] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through multiple molecular mechanisms, primarily involving ion channels and receptors. Its antidiabetic effects are linked to the modulation of pancreatic β-cell function, while its neuroprotective potential stems from its interaction with nicotinic acetylcholine (B1216132) receptors.

Antidiabetic Effect: KATP Channel Inhibition

In pancreatic β-cells, this compound potentiates glucose-stimulated insulin secretion by directly inhibiting ATP-sensitive potassium (KATP) channels.[1] This inhibition leads to membrane depolarization, which in turn activates voltage-dependent calcium channels (VDCCs). The subsequent influx of Ca²⁺ triggers the exocytosis of insulin-containing granules.[1] Furthermore, this compound has been shown to increase the expression of the insulin gene (Ins-1), suggesting a role in both insulin secretion and synthesis.[1]

Caption: Lupanine's role in insulin secretion via KATP channel inhibition.

Neuroprotective Effect: Nicotinic Acetylcholine Receptor (nAChR) Agonism

This compound acts as an agonist for nicotinic acetylcholine receptors (nAChRs). This interaction is believed to be the basis for its neuroprotective effects. The activation of nAChRs, particularly the α7 subtype, can trigger intracellular signaling cascades that promote neuronal survival. This pathway often involves the influx of Ca²⁺, which acts as a second messenger to activate downstream kinases like PI3K/Akt, ultimately leading to the inhibition of apoptotic processes.

Caption: Neuroprotective signaling pathway of this compound via nAChR.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments. These protocols are synthesized from published studies and standard laboratory procedures.

In Vitro Protocols

This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from toxicity induced by Amyloid-β (Aβ) peptide, a key factor in Alzheimer's disease. Cell viability is measured using the MTT assay.[6][7][8][9]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in sterile water or DMSO)

-

Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for lupanine). Incubate for 2 hours.[7]

-

Induction of Toxicity: Prepare a 10 µM solution of Aβ peptide in serum-free medium. Add the Aβ solution to the wells (except for the control group) and incubate for an additional 24 hours.[7][9]

-

MTT Assay:

-

After the 24-hour incubation, remove the medium from each well.

-

Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution to each well.[2]

-

Incubate the plate at 37°C for 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[1][9]

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.[10]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of this compound on KATP channel currents in isolated pancreatic islet cells.

Materials:

-

Isolated pancreatic islet cells (e.g., from mice)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution (in mM): 150 NaCl, 5.4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES (pH 7.4)[11]

-

Intracellular (pipette) solution (in mM): 80 K-Aspartate, 40 KCl, 8 NaCl, 5 Mg-ATP, 5 EGTA, 10 HEPES (pH 7.4)[11]

-

This compound solutions of desired concentrations

Procedure:

-

Cell Preparation: Place isolated islet cells in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries. When filled with the intracellular solution, the pipette resistance should be 2–4 MΩ.[11]

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows electrical access to the entire cell.

-

Voltage-Clamp Protocol:

-

Hold the cell membrane potential at -100 mV.

-

Apply depolarizing voltage steps (e.g., to -10 mV for 300 ms) to elicit KATP currents.

-

-

Recording: Record the baseline KATP current under control conditions (bath solution only).

-

Lupanine Application: Perfuse the recording chamber with the bath solution containing the desired concentration of this compound and record the current. Perform recordings at various concentrations to establish a dose-response relationship.[3]

-

Data Analysis: Measure the peak and steady-state current amplitudes before and after lupanine application. Normalize the current in the presence of lupanine to the control current to determine the percentage of inhibition.

In Vivo Protocols

This protocol evaluates the effect of this compound on glucose tolerance in streptozotocin (B1681764) (STZ)-induced diabetic rats, a common model for Type 1 and, with modifications, Type 2 diabetes.[1]

Materials:

-

Male Wistar rats

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (pH 4.5)

-

This compound

-

Glucose solution (e.g., 20% w/v)

-

Glucometer and test strips

-

Restrainers and gavage needles

Procedure:

-

Induction of Diabetes:

-

Induce diabetes by a single intraperitoneal (IP) injection of STZ (65 mg/kg body weight) dissolved in cold citrate buffer.[1]

-

Confirm hyperglycemia (blood glucose > 250 mg/dL) 3-5 days post-injection.

-

-

Animal Preparation: Fast the rats overnight (12-16 hours) with free access to water before the test.

-

Lupanine Administration: Administer this compound (20 mg/kg BW) or vehicle (control group) orally via gavage.[1]

-

Baseline Blood Glucose: After 30 minutes, measure the baseline blood glucose level (t=0) from a small drop of blood obtained via a tail snip.

-

Glucose Challenge: Immediately after the baseline reading, administer a glucose solution (2 g/kg BW) orally via gavage.[1]

-

Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for both the control and lupanine-treated groups.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. Compare the AUC between the two groups using appropriate statistical tests (e.g., t-test).

-

This protocol describes a general method for evaluating the antiarrhythmic potential of a test compound, such as this compound, in a chemically-induced arrhythmia model in rats.

Materials:

-

Male Wistar rats

-

Anesthetic (e.g., pentobarbital (B6593769) sodium)

-

Arrhythmogenic agent (e.g., aconitine (B1665448) or barium chloride)

-

This compound

-

ECG recording system with needle electrodes

-

Saline solution

Procedure:

-

Animal Preparation: Anesthetize the rat with pentobarbital sodium (e.g., 50 mg/kg, IP).[10] Place the rat in a supine position and insert needle electrodes subcutaneously for Lead II ECG recording.

-

Baseline ECG: Record a stable baseline ECG for at least 5-10 minutes.

-

Compound Administration: Administer this compound (at various doses) or saline (control) intravenously or intraperitoneally.

-

Induction of Arrhythmia: After a set pre-treatment time (e.g., 10-15 minutes), induce arrhythmia by administering an arrhythmogenic agent, for example, barium chloride (4 mg/kg) via a sublingual vein injection.[10]

-

ECG Monitoring: Continuously record the ECG. Monitor for the onset of arrhythmias such as ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

-

Data Analysis:

-

Measure the time to onset of the first arrhythmia.

-

Quantify the duration and severity of arrhythmias.

-

Determine the dose of this compound required to prevent or terminate the arrhythmia.

-

Analyze ECG parameters such as heart rate, PR interval, QRS duration, and QT interval.

-

Caption: Experimental workflow for in vivo antiarrhythmic activity assessment.

Conclusion and Future Directions

The available in vitro and in vivo data strongly suggest that this compound possesses significant therapeutic potential, particularly in the context of type 2 diabetes and neurodegenerative disorders. Its ability to enhance insulin secretion in a glucose-dependent manner without causing hypoglycemia is a highly desirable characteristic for an antidiabetic agent.[1] The mechanism, involving the inhibition of KATP channels and upregulation of insulin gene expression, is well-supported by current evidence.[1]

While the neuroprotective effects are promising, linked to its activity at nicotinic acetylcholine receptors, further research is required. Specifically, detailed protocols for assessing its efficacy against various neurotoxins in relevant cell models are needed. Similarly, while this compound is reported to have antiarrhythmic properties, likely through modulation of cardiac sodium and potassium channels, quantitative data on its specific effects on these ion channels are lacking.[4][5] Elucidating the precise mechanism and signaling pathway for its antiarrhythmic action will be crucial for its potential development as a cardiovascular drug.

References

- 1. broadpharm.com [broadpharm.com]

- 2. MTT Assay [protocols.io]

- 3. On the mechanism of action of antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells | PLOS One [journals.plos.org]

- 7. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 8. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Novel insights into the electrophysiology of murine cardiac macrophages: relevance of voltage-gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Occurrence of (+)-Lupanine in Lupinus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of the quinolizidine (B1214090) alkaloid (+)-Lupanine across various species of the Lupinus genus. It includes quantitative data, detailed experimental protocols for its analysis, and visualizations of its biosynthetic pathway and analytical workflows.

Introduction to this compound

This compound is a tetracyclic quinolizidine alkaloid (QA), a class of secondary metabolites found predominantly in the genus Lupinus.[1][2][3] These alkaloids are synthesized by the plant as a defense mechanism against herbivores and microorganisms due to their bitter taste and toxicity.[2][4][5] Lupanine, along with sparteine, is one of the most studied and abundant QAs in lupins.[6] Its presence is a significant factor in the utilization of lupin seeds for human and animal consumption, necessitating debittering processes to reduce its concentration to safe levels.[7][8] From a pharmaceutical perspective, lupanine has garnered interest for its potential biological activities, including its effect on glucose-stimulated insulin (B600854) release.[6]

Biosynthesis of this compound

The biosynthesis of all quinolizidine alkaloids begins with the amino acid L-lysine.[9][10] The initial and committed step is the decarboxylation of L-lysine to form cadaverine (B124047), a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (L/ODC).[1][9] This process is primarily localized in the chloroplasts of aerial tissues, such as young leaves.[9][10]

The subsequent steps involve the oxidative deamination of cadaverine by a copper amine oxidase (CuAO) to yield 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[1][9] Three molecules of Δ¹-piperideine are believed to condense to form the tetracyclic quinolizidine ring structure. While the exact intermediates and enzymes for all subsequent steps are not fully elucidated, the pathway is proposed to proceed through intermediates to form (-)-sparteine, which is then oxidized to produce this compound.[11] Once synthesized, these alkaloids are translocated via the phloem to other parts of the plant, particularly the reproductive organs and seeds, where they accumulate.[9][12]

References

- 1. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Lupinine - Wikipedia [en.wikipedia.org]

- 4. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bfr.bund.de [bfr.bund.de]

- 8. Profile and Content of Residual Alkaloids in Ten Ecotypes of Lupinus mutabilis Sweet after Aqueous Debittering Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]